molecular formula C18H36F6N3O6P3 B1442569 Hexakis(3-fluoropropoxy)phosphazene CAS No. 1346521-36-5

Hexakis(3-fluoropropoxy)phosphazene

Cat. No.: B1442569
CAS No.: 1346521-36-5
M. Wt: 597.4 g/mol
InChI Key: WPGKBGIYQRXAQE-UHFFFAOYSA-N
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Description

Hexakis(3-fluoropropoxy)phosphazene is a phosphazene compound with the chemical formula [(C3F7O)2PCl]3(NPCl2)3. This compound is known for its versatility and has various applications in research and industry. It was first synthesized by Allcock and colleagues in 1981. The compound consists of a cyclotriphosphazene core with six 3-fluoropropoxy groups attached to it, making it a unique and valuable material in various scientific fields.

Safety and Hazards

Hexakis(3-fluoropropoxy)phosphazene may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its vapors and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexakis(3-fluoropropoxy)phosphazene typically involves the nucleophilic substitution reaction of hexachlorocyclotriphosphazene (N3P3Cl6) with 3-fluoropropanol . The reaction is carried out in the presence of a base, such as sodium hydride (NaH), to facilitate the substitution of chlorine atoms with 3-fluoropropoxy groups. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Hexakis(3-fluoropropoxy)phosphazene undergoes various chemical reactions, including nucleophilic substitution, oxidation, and coordination reactions .

    Nucleophilic Substitution: This reaction involves the replacement of one or more fluoropropoxy groups with other nucleophiles, such as amines or alkoxides.

    Oxidation: The compound can be oxidized under specific conditions to form phosphazene oxides.

    Coordination Reactions: this compound can form coordination complexes with metal ions, such as lanthanides, through its nitrogen and phosphorus atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

    Coordination Reactions: Metal salts, such as lanthanide chlorides (LnCl3), are used in the presence of suitable solvents to form coordination complexes.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted phosphazenes depending on the nucleophile used.

    Oxidation: Phosphazene oxides are the primary products.

    Coordination Reactions: Metal-phosphazene complexes are formed, which have unique properties and applications.

Scientific Research Applications

Hexakis(3-fluoropropoxy)phosphazene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other phosphazene compounds and coordination complexes.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as an anticancer agent and in regenerative medicine.

    Industry: Utilized in the development of flame retardants, coatings, and adhesives due to its thermal stability and unique chemical properties.

Comparison with Similar Compounds

Hexakis(3-fluoropropoxy)phosphazene is unique due to its specific substitution pattern and the presence of fluorine atoms, which impart distinct properties such as increased thermal stability and resistance to degradation . Similar compounds include:

    Hexachlorocyclotriphosphazene (N3P3Cl6): The precursor for many substituted phosphazenes.

    Hexakis(4-formylphenoxy)cyclotriphosphazene: Used in the synthesis of Schiff base and amide-linked phosphazenes.

    Hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene: Known for its coordination behavior with lanthanides.

These compounds share the cyclotriphosphazene core but differ in their substituents, leading to variations in their chemical and physical properties.

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(3-fluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36F6N3O6P3/c19-7-1-13-28-34(29-14-2-8-20)25-35(30-15-3-9-21,31-16-4-10-22)27-36(26-34,32-17-5-11-23)33-18-6-12-24/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGKBGIYQRXAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP1(=NP(=NP(=N1)(OCCCF)OCCCF)(OCCCF)OCCCF)OCCCF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36F6N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130062
Record name 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(3-fluoropropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346521-36-5
Record name 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(3-fluoropropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346521-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(3-fluoropropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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